![molecular formula C23H24FN3O3 B2375201 N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide CAS No. 1251682-15-1](/img/structure/B2375201.png)
N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields, including medical research.
Scientific Research Applications
Flavouring Substance Application
- It is used as a flavouring substance in food but not beverages, except for milk and dairy-based beverages. No adverse effects were observed at doses up to 100 mg/kg body weight per day in rats, indicating an adequate margin of safety. Developmental toxicity was also not observed in rats at doses up to 1,000 mg/kg body weight per day (Younes et al., 2018).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes have been constructed using pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).
Synthesis and Antimicrobial Activities
- Thiazole derivatives incorporating pyrazole moiety have been synthesized and show significant anti-bacterial and anti-fungal activities. Specific compounds, such as 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4phenylthiazol-2-yl)acetamide, exhibited high antibacterial activity (Saravanan et al., 2010).
Analgesic and Anti-Inflammatory Activities
- A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in several derivatives (Sunder & Maleraju, 2013).
Anticancer Agents
- Research on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has shown potential as anticancer agents. These compounds were effective against human lung adenocarcinoma cells with selectivity and apoptosis induction (Evren et al., 2019).
properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14-8-10-26(11-9-14)23-25-20-12-16(22(29)30-3)5-7-18(20)21(28)27(23)17-6-4-15(2)19(24)13-17/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBREPGHTLWOHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)

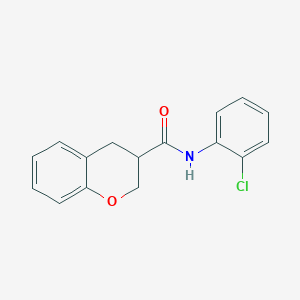
![N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375123.png)
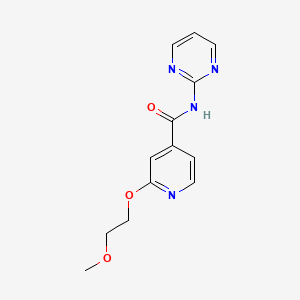
![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
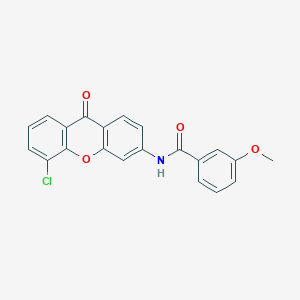

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2375134.png)
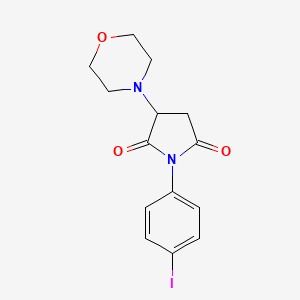

![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
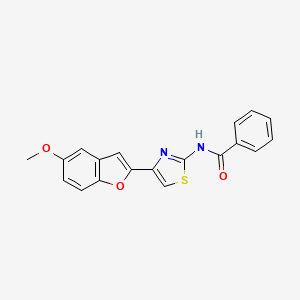
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)